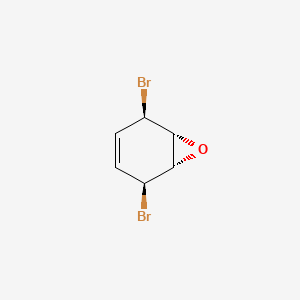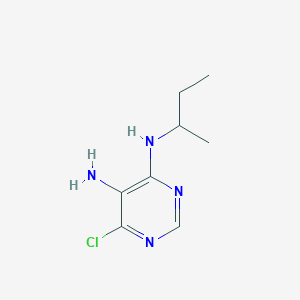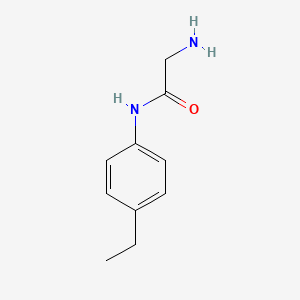![molecular formula C14H8O4 B12114205 2-oxo-2H-benzo[h]chromene-3-carboxylic acid CAS No. 82119-82-2](/img/structure/B12114205.png)
2-oxo-2H-benzo[h]chromene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-oxo-2H-benzo[h]croman-3-carboxílico es un compuesto heterocíclico que pertenece a la clase de los cromanos. Los cromanos son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en química medicinal.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-oxo-2H-benzo[h]croman-3-carboxílico generalmente implica la reacción de 2-hidroxibenzaldehídos o 2-hidroxiacetofenonas con cianoacetato de etilo en condiciones específicas. Un método común es el uso de ultrasonidos de doble frecuencia, que implica un baño ultrasónico de 40 KHz y una sonda de 20 KHz . Este método es conocido por su alto rendimiento y eficiencia.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto a menudo implican el uso de catalizadores y solventes específicos para optimizar el rendimiento y la pureza. Por ejemplo, se ha reportado el uso de óxido de aluminio básico en condiciones de molienda o el uso de catalizadores de transferencia de fase en solventes como DMF (dimetilformamida) .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-oxo-2H-benzo[h]croman-3-carboxílico experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Esta reacción típicamente implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen piperidina, NaOEt/EtOH, AcOH/AcONH4 en benceno y yodo . Las condiciones a menudo implican reflujo en etanol o el uso de catalizadores como la 1,2,3,6-tetrahidroftalimida de potasio .
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados de cromanos, como el ácido cumarina-3-carboxílico, las cumarina-3-carboxamidas y los colorantes metínicos .
Aplicaciones Científicas De Investigación
El ácido 2-oxo-2H-benzo[h]croman-3-carboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como material de partida para la síntesis de varios compuestos orgánicos.
Biología: Exhibe actividades biológicas como propiedades antimicrobianas, antifúngicas y antioxidantes.
Mecanismo De Acción
El mecanismo de acción del ácido 2-oxo-2H-benzo[h]croman-3-carboxílico implica su interacción con objetivos y vías moleculares específicas. Por ejemplo, se ha demostrado que inhibe enzimas como la monoaminooxidasa y la α-quimotripsina . La estructura del compuesto le permite unirse a estas enzimas, inhibiendo así su actividad y ejerciendo sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-oxo-2H-croman-3-carboxílico
- Ácido cumarina-3-carboxílico
- Cumarina-3-carboxamidas
Singularidad
Lo que diferencia al ácido 2-oxo-2H-benzo[h]croman-3-carboxílico de compuestos similares es su estructura única, que incluye un anillo de benceno fusionado. Esta estructura confiere actividades biológicas específicas y lo convierte en un compuesto valioso en química medicinal .
Propiedades
Número CAS |
82119-82-2 |
|---|---|
Fórmula molecular |
C14H8O4 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
2-oxobenzo[h]chromene-3-carboxylic acid |
InChI |
InChI=1S/C14H8O4/c15-13(16)11-7-9-6-5-8-3-1-2-4-10(8)12(9)18-14(11)17/h1-7H,(H,15,16) |
Clave InChI |
HCZYKDRIXYWMQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2OC(=O)C(=C3)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl) acetate](/img/structure/B12114125.png)


![N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B12114137.png)
![3-[(4-Methylphenyl)amino]propanehydrazide](/img/structure/B12114142.png)




![2-[[1-[2-(Phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12114187.png)



![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-ethoxybenzoate](/img/structure/B12114207.png)
